The compound was synthesized as part of ongoing efforts to develop selective mu opioid receptor antagonists. It belongs to a class of compounds known as morphinans, which are characterized by their structural modifications at the nitrogen atom. The presence of a cyclopropylmethyl substituent at the nitrogen is particularly notable, as it contributes to NAP's antagonistic properties .
The synthesis of NAP involves several key steps:
The synthetic route has been optimized to yield high purity and yield of NAP, making it suitable for further pharmacological evaluation.
NAP's molecular structure can be described by its core morphinan backbone, which is modified by the cyclopropylmethyl group at the nitrogen. The structural formula can be represented as follows:
Key features include:
Data from X-ray crystallography and molecular modeling studies have elucidated its binding modes within the mu opioid receptor, highlighting interactions with specific amino acid residues that confer its selectivity .
In terms of chemical reactivity, NAP primarily participates in ligand-receptor interactions rather than undergoing significant chemical transformations under physiological conditions. The primary reactions of interest involve:
These interactions are critical for its function as an antagonist.
The mechanism by which NAP operates involves:
Quantitative data from binding assays indicate that while NAP has a high affinity for the mu opioid receptor (K_i ≈ 0.37 nM), its affinities for kappa and delta receptors are significantly lower (MOR/KOR ≈ 164; MOR/DOR ≈ 750) which underscores its selectivity .
NAP exhibits several notable physical and chemical properties:
These properties are essential for its pharmacological applications and influence formulation strategies for potential therapeutic use.
The primary applications of MOR antagonist NAP include:
μ-Opioid Receptor (MOR) antagonists represent a cornerstone pharmacotherapeutic strategy for mitigating the effects of opioid overdose and managing Opioid Use Disorder (OUD). Their therapeutic utility stems from their ability to competitively displace opioid agonists (e.g., morphine, fentanyl) from MOR binding sites, thereby reversing life-threatening respiratory depression and other adverse effects of opioid intoxication [6] [7]. Unlike non-selective antagonists (e.g., naloxone, naltrexone), which bind with comparable affinity to MOR, κ-opioid (KOR), and δ-opioid (DOR) receptors, MOR-selective antagonists offer a refined pharmacological profile. This selectivity minimizes unintended disruptions to endogenous KOR- and DOR-mediated physiological processes—such as stress response, mood regulation, and dysphoria—which are often associated with adverse effects of non-selective blockade [1] [5].
The molecular basis for this selectivity lies in exploiting structural divergences in the "address" domains of opioid receptors. MOR possesses unique extracellular loops and transmembrane helices that create distinct ligand-binding pockets. For instance, Site A in MOR features a conserved cationic residue (Lys³⁰³) and a hydrophobic residue (Trp³¹⁸), enabling high-affinity interactions with ligands bearing complementary electrostatic and steric features. In contrast, analogous sites in KOR (Glu²⁹⁷, Tyr³¹²) and DOR (Trp²⁸⁴, Leu³⁰⁰) lack this cationic functionality, reducing affinity for MOR-selective compounds [1]. This precision enables:
Table 1: Selectivity Profiles of Key MOR Antagonists
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | MOR/KOR Selectivity | MOR/DOR Selectivity |
|---|---|---|---|---|---|
| Naloxone | ~1.1 | ~16 | ~66 | ~15 | ~60 |
| Naltrexone | ~0.9 | ~8 | ~48 | ~9 | ~53 |
| NAP | 0.37 ± 0.07 | 60.72 ± 5.58 | 277.51 ± 7.97 | 164 | 750 |
| Nanoconjugated NAP | 1.76 | ~120* | >10,000* | ~68 | >5,000 |
Data derived from radioligand competition assays [1] [3].Values estimated due to assay limitations at high concentrations [3].
The evolution of MOR antagonists reflects a continuous effort to enhance receptor selectivity, pharmacokinetic properties, and therapeutic applicability. Naloxone, the first widely used antagonist (1960s), remains a gold standard for acute overdose reversal due to its rapid onset. However, its short half-life (~30–80 min) and non-selectivity (KOR Ki = 16 nM; DOR Ki = 66 nM) limit utility in chronic OUD management and risk withdrawal symptoms [6]. Naltrexone, a longer-acting analogue (half-life ~4–13 h), addressed the duration issue but retained significant KOR/DOR affinity, contributing to dysphoria and hepatotoxicity at therapeutic doses [1].
A paradigm shift emerged with the development of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)acetamido]morphinan (NAP), designed as a structurally optimized, MOR-selective antagonist. Synthesized by Li et al. through strategic modification of the naltrexone scaffold, NAP integrates three critical innovations [1] [3]:1. 6β-Pyridylacetamido Moiety: Replaces the native 6-hydroxyl group of naltrexone with a 4-pyridyl ring linked via an acetamide spacer. This moiety confers high MOR affinity (Ki = 0.37 nM) by engaging MOR's "address" domain:- The pyridyl nitrogen forms an electrostatic interaction with Lys³⁰³ in Site A.- The aromatic ring participates in π-π stacking with Trp³¹⁸ [1].2. Enhanced Selectivity: The pyridyl-acetamide extension sterically and electrostatically disfavors binding to KOR and DOR, achieving 164-fold (MOR/KOR) and 750-fold (MOR/DOR) selectivity (Table 1) [1].3. Peripheral Restriction: NAP’s moderate polarity limits blood-brain barrier penetration, enabling peripheral effects (e.g., OIC reversal) without central withdrawal induction [3].
Advancements beyond NAP include derivatives like NMP and NGP, which fine-tune pyridyl substituents to improve selectivity further (e.g., NGP MOR/KOR = 278-fold). Additionally, isosteric replacements of the pyridine ring with pyrrole/furan/thiophene (e.g., compounds 25, 26, 31) convert NAP from a peripherally selective antagonist into a CNS-penetrant agent for OUD treatment, demonstrating the scaffold's versatility [5].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: